4-(Trifluoromethyl)-L-phenylalanine

Descripción

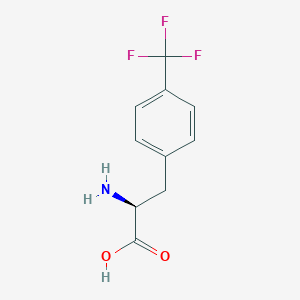

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347041 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-38-4 | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-L-phenylalanine is a non-canonical amino acid that has garnered significant attention in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group into the phenylalanine scaffold can profoundly influence the biological activity and pharmacokinetic properties of peptides and small molecule drugs. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure this compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: asymmetric synthesis, enzymatic resolution, and biocatalytic synthesis. Each method offers distinct advantages and challenges in terms of enantioselectivity, yield, and scalability.

Asymmetric Synthesis via Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful method for the enantioselective synthesis of α-amino acids. This approach typically involves the alkylation of a prochiral glycine (B1666218) equivalent under biphasic conditions, with a chiral catalyst facilitating the stereoselective formation of one enantiomer. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are commonly employed as phase-transfer catalysts in these reactions.

Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base

This protocol is adapted from established methods for the asymmetric synthesis of phenylalanine derivatives using cinchona alkaloid-based phase-transfer catalysts.[1]

Step 1: Preparation of the Glycine Schiff Base (N-(Diphenylmethylene)glycine tert-butyl ester)

A solution of glycine tert-butyl ester hydrochloride (1 eq.) and benzophenone (B1666685) imine (1.1 eq.) in dichloromethane (B109758) is stirred at room temperature. Triethylamine (1.2 eq.) is added dropwise, and the reaction mixture is stirred for 12-24 hours until completion, as monitored by TLC. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Asymmetric Alkylation

To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1 eq.) and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.1 eq.) in a mixture of toluene (B28343) and chloroform (B151607) (5:1 v/v) is added 4-(trifluoromethyl)benzyl bromide (1.2 eq.). The mixture is cooled to 0°C, and a 50% aqueous solution of potassium hydroxide (B78521) is added dropwise. The reaction is stirred vigorously at 0°C for the time indicated by TLC monitoring (typically 4-8 hours).

Step 3: Hydrolysis and Deprotection

Upon completion of the alkylation, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried, and concentrated. The crude protected amino acid is then hydrolyzed by refluxing in 3M hydrochloric acid for 4-6 hours. The reaction mixture is cooled, washed with diethyl ether to remove benzophenone, and the aqueous layer is concentrated under reduced pressure. The resulting crude this compound hydrochloride is then purified by recrystallization or ion-exchange chromatography.

Asymmetric Synthesis via Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative, is a highly efficient method for producing enantiomerically pure amino acids. Rhodium complexes with chiral phosphine (B1218219) ligands are often used as catalysts for this transformation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on general procedures for the asymmetric hydrogenation of α-acetamido cinnamic acid derivatives.[2][3]

Step 1: Synthesis of (Z)-α-Acetamido-4-(trifluoromethyl)cinnamic acid

4-(Trifluoromethyl)benzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) (Erlenmeyer-Plöchl reaction) to yield the corresponding azlactone. The azlactone is then hydrolyzed with aqueous sodium carbonate to afford (Z)-α-acetamido-4-(trifluoromethyl)cinnamic acid.

Step 2: Asymmetric Hydrogenation

(Z)-α-Acetamido-4-(trifluoromethyl)cinnamic acid (1 eq.) is dissolved in a degassed solvent such as methanol (B129727) or ethanol (B145695) in a high-pressure reactor. A chiral rhodium catalyst, for example, [Rh(COD)(R,R-DiPAMP)]BF4 (0.01-1 mol%), is added under an inert atmosphere. The reactor is purged with hydrogen and then pressurized to the desired pressure (e.g., 1-50 bar). The reaction is stirred at a specified temperature (e.g., room temperature to 50°C) for 12-24 hours.

Step 3: Deprotection

After the reaction, the solvent is removed under reduced pressure. The resulting N-acetyl-4-(trifluoromethyl)-L-phenylalanine is then deprotected by heating with aqueous acid (e.g., 6M HCl) to yield this compound.

Enzymatic Resolution of Racemic N-Acetyl Amino Acids

Enzymatic resolution is a classic and effective method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes to act on only one enantiomer of a racemic mixture. For amino acids, acylases are commonly used to hydrolyze the N-acyl group of the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted D-N-acyl amino acid.[4]

Experimental Protocol: Acylase-Catalyzed Resolution

This protocol is adapted from standard procedures for the enzymatic resolution of N-acetyl-DL-phenylalanine.[4]

Step 1: Synthesis of N-Acetyl-4-(trifluoromethyl)-DL-phenylalanine

Racemic 4-(trifluoromethyl)-DL-phenylalanine is acetylated using acetic anhydride in an aqueous solution buffered with sodium bicarbonate. The reaction mixture is stirred at room temperature, and the pH is maintained around 8. After the reaction is complete, the solution is acidified to precipitate the N-acetyl derivative, which is then filtered, washed, and dried.

Step 2: Enzymatic Hydrolysis

N-Acetyl-4-(trifluoromethyl)-DL-phenylalanine is dissolved in water, and the pH is adjusted to 7.0 with an aqueous solution of lithium hydroxide or sodium hydroxide. Acylase I from Aspergillus melleus is added to the solution (e.g., 1000 units per gram of substrate). The mixture is incubated at 37°C, and the pH is maintained at 7.0 by the controlled addition of a base. The progress of the reaction is monitored until approximately 50% hydrolysis is achieved.

Step 3: Separation of Enantiomers

The reaction is terminated by heating the mixture to denature the enzyme. The precipitated enzyme is removed by filtration or centrifugation. The filtrate is then acidified to pH ~2 with hydrochloric acid, which precipitates the unreacted N-acetyl-4-(trifluoromethyl)-D-phenylalanine. The D-derivative is collected by filtration. The aqueous filtrate, containing this compound, is then purified, for instance, by ion-exchange chromatography.

Biocatalytic Synthesis using Phenylalanine Ammonia (B1221849) Lyase (PAL)

Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. By operating the reaction in reverse at high concentrations of ammonia, PAL can be used for the asymmetric synthesis of L-phenylalanine and its derivatives from the corresponding cinnamic acids. However, it has been noted that substrates with strong electron-withdrawing groups, such as the trifluoromethyl group, may result in lower enantioselectivities.[5]

Experimental Protocol: PAL-Catalyzed Amination

This protocol is based on general procedures for the PAL-catalyzed synthesis of phenylalanine derivatives.[6][7]

Step 1: Reaction Setup

In a buffered aqueous solution (e.g., Tris-HCl, pH 8.5-9.0) containing a high concentration of an ammonia source (e.g., 5 M ammonium carbonate), 4-(trifluoromethyl)cinnamic acid is added as the substrate.

Step 2: Enzymatic Reaction

A suitable phenylalanine ammonia lyase (e.g., from Rhodotorula glutinis or a recombinant source) is added to the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. The progress of the reaction can be monitored by HPLC.

Step 3: Product Isolation

After the reaction, the enzyme is removed (e.g., by precipitation or filtration if immobilized). The reaction mixture is acidified, and the unreacted cinnamic acid is extracted with an organic solvent. The aqueous layer containing the L-amino acid is then purified using ion-exchange chromatography.

Quantitative Data Presentation

| Synthetic Method | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Challenges |

| Asymmetric Phase-Transfer Catalysis | Glycine Schiff base, 4-(trifluoromethyl)benzyl bromide, Cinchona alkaloid catalyst | 70-95 | 85-95 | High yields, direct access to the L-enantiomer. | Catalyst cost, potential for lower ee with electron-withdrawing groups.[1] |

| Asymmetric Hydrogenation | (Z)-α-Acetamido-4-(trifluoromethyl)cinnamic acid, Chiral Rhodium catalyst | >95 | >95 | Excellent enantioselectivity and high yields. | Requires synthesis of the dehydroamino acid precursor, use of precious metal catalyst. |

| Enzymatic Resolution | N-Acetyl-4-(trifluoromethyl)-DL-phenylalanine, Acylase I | ~45 (for L-enantiomer) | >99 | High enantiopurity, mild reaction conditions. | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of products.[4] |

| Biocatalytic Synthesis (PAL) | 4-(Trifluoromethyl)cinnamic acid, Phenylalanine Ammonia Lyase, High concentration of ammonia | Variable (often moderate) | Can be low for substrates with electron-withdrawing groups | Environmentally friendly, direct synthesis. | Unfavorable reaction equilibrium, potential for low enantioselectivity with this specific substrate.[5] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic workflows for this compound.

Caption: Logical flow of experimental design for synthesis.

Conclusion

The synthesis of this compound can be achieved through several distinct and effective methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the required level of enantiopurity. Asymmetric synthesis, particularly through phase-transfer catalysis or hydrogenation, offers direct access to the desired L-enantiomer in high yields and enantioselectivity. Enzymatic resolution provides a reliable method for obtaining material with very high enantiopurity, albeit with a theoretical maximum yield of 50% for the target enantiomer in a single pass. Biocatalytic synthesis with PAL presents a greener alternative, though its efficiency for this specific substrate may be a limitation. This guide provides the foundational knowledge and detailed protocols for researchers to embark on the synthesis of this valuable non-canonical amino acid.

References

- 1. mdpi.com [mdpi.com]

- 2. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of 4-(Trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical and physical properties, conferred by the presence of a trifluoromethyl group on the phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Chemical and Physical Properties

The incorporation of the trifluoromethyl group significantly influences the electronic and steric properties of the phenylalanine scaffold, impacting its biological activity and pharmacokinetic profile. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][2] |

| Molecular Weight | 233.19 g/mol | [1][2] |

| CAS Number | 114926-38-4 | [1][2] |

| Appearance | White to off-white solid/powder | [3][4] |

| Solubility | Water: 2 mg/mL (with heating) | [3] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [3] |

Experimental Protocols

Asymmetric Synthesis

The asymmetric synthesis of this compound is crucial for obtaining the biologically active L-enantiomer. While a specific detailed protocol for this exact compound is not available in the reviewed literature, a general approach can be adapted from the synthesis of similar chiral phenylalanine derivatives. One such method involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent.[5]

Conceptual Workflow for Asymmetric Synthesis:

Asymmetric synthesis workflow.

A detailed experimental procedure would involve the following key steps:

-

Preparation of the Chiral Glycine Synthon: A chiral nickel(II) complex of a Schiff base derived from glycine and a chiral auxiliary is a common starting material.

-

Asymmetric Alkylation: The chiral glycine synthon is reacted with 4-(trifluoromethyl)benzyl bromide in the presence of a base. The chiral auxiliary directs the alkylation to stereoselectively form one diastereomer.

-

Hydrolysis and Deprotection: The resulting complex is hydrolyzed under acidic conditions to cleave the Schiff base and release the amino acid. Any protecting groups are also removed in this step.

-

Purification: The final product is purified from the reaction mixture using techniques such as ion-exchange chromatography or recrystallization.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the analysis of this compound. While a specific method for this compound is not detailed in the literature, a general method for phenylalanine and its derivatives can be adapted.[6][7]

Conceptual HPLC Workflow:

HPLC analysis workflow.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 210-220 nm.

-

Quantification: The concentration of the analyte can be determined by comparing its peak area to that of a standard of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the alpha-proton of the amino acid (around 4.0 ppm), and the beta-protons (around 3.0-3.5 ppm). The aromatic signals will likely show splitting patterns characteristic of a para-substituted benzene (B151609) ring.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the alpha-carbon (around 55-60 ppm), the beta-carbon (around 35-40 ppm), and the trifluoromethyl carbon (a quartet due to coupling with fluorine).

-

¹⁹F NMR: A single resonance for the CF₃ group would be expected.

Biological Activity and Signaling Pathways

This compound has been identified as a compound with potential therapeutic applications, particularly in oncology.

Cytotoxic and Pro-apoptotic Effects

Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. This cytotoxicity is, at least in part, mediated by the induction of apoptosis.[8] The precise molecular mechanisms underlying these effects are still under investigation.

Conceptual Apoptosis Induction Pathway:

Conceptual apoptosis pathway.

Acyltransferase Inhibition

This compound has been described as an acyltransferase inhibitor.[8] Acyltransferases are a broad class of enzymes that catalyze the transfer of acyl groups. The specific acyltransferase(s) inhibited by this compound and the mechanism of inhibition require further elucidation. Inhibition of certain acyltransferases can disrupt cellular processes such as fatty acid metabolism and protein modification, which could contribute to the observed cytotoxic effects.

Potential Involvement in Signaling Pathways

While direct evidence is limited for this compound, the parent amino acid, L-phenylalanine, is known to influence key cellular signaling pathways.

-

mTOR Pathway: Amino acids, including phenylalanine, are known to activate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation. It is plausible that this compound could modulate this pathway, either as an activator or an inhibitor, which would have significant implications for its use in cancer therapy.

-

STAT6 Pathway: While a study on N-alpha-tosyl-L-phenylalanine-chloromethyl ketone (TPCK), a different phenylalanine derivative, showed an effect on the STAT6 pathway, there is currently no direct evidence to suggest that this compound interacts with this pathway.[9] The STAT6 pathway is primarily involved in immune responses and cytokine signaling.[5][10][11][12][13][14]

Conclusion

This compound is a promising molecule with demonstrated cytotoxic and pro-apoptotic effects. Its utility as a building block in drug design is clear, and further research into its specific molecular targets and mechanisms of action is warranted. This technical guide provides a foundational understanding of its properties and biological activities, highlighting the need for more detailed experimental data to fully realize its therapeutic potential. As research progresses, a clearer picture of its role in modulating key signaling pathways will emerge, paving the way for the development of novel and effective therapies.

References

- 1. This compound | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 114926-38-4 [sigmaaldrich.com]

- 5. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. helixchrom.com [helixchrom.com]

- 8. This compound | 114926-38-4 | FT43466 [biosynth.com]

- 9. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signaling mechanisms, interaction partners, and target genes of STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 14. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of trifluoromethyl-containing compounds in proteins

An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethyl-Containing Compounds in Proteins

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing the efficacy and pharmacokinetic profiles of therapeutic agents. This guide provides a detailed examination of the mechanisms through which the CF3 group interacts with protein targets. Its unique physicochemical properties—including high electronegativity, lipophilicity, and metabolic stability—enable a diverse range of interactions that enhance binding affinity and selectivity. We will explore the fundamental principles of these interactions, present quantitative data from key drug examples, detail essential experimental protocols for their characterization, and provide visual diagrams to illustrate complex relationships and workflows.

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

The trifluoromethyl group has become a privileged moiety in drug design due to its unique and powerful characteristics.[1] Unlike a simple methyl group, the three fluorine atoms impart a strong electron-withdrawing inductive effect, significantly altering the electronic properties of the parent molecule.[2] This electronic modulation can influence a molecule's pKa, its ability to form key interactions, and its binding affinity to target proteins.[3] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450, which often leads to improved drug half-life.[1][3]

Key properties conferred by the CF3 group include:

-

Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes and improve absorption and distribution.[1][3]

-

Enhanced Metabolic Stability : The strength of the C-F bond protects molecules from oxidative metabolism, increasing their in vivo half-life.[3]

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, affecting ionization state and interaction potential.[4]

-

Steric Influence : While relatively small, the CF3 group is bulkier than a methyl group and can influence a molecule's conformation and how it fits into a protein's binding pocket.[3]

Core Mechanisms of Action in Protein Interactions

The trifluoromethyl group engages with protein targets through a combination of forces that collectively enhance binding affinity and specificity.

Hydrophobic and Steric Interactions

The CF3 group is significantly more hydrophobic than a methyl group, allowing it to form favorable hydrophobic interactions within nonpolar pockets of a protein.[1] This is a primary driving force for binding, allowing the ligand to displace water molecules from the protein's core.[5][6] The defined size and shape of the CF3 group also contribute to binding through van der Waals forces and by promoting a complementary fit within the active site.[3][5]

Electrostatic and Polar Interactions

The high electronegativity of the fluorine atoms creates a strong dipole moment within the C-CF3 bond. The carbon atom becomes electron-deficient (electrophilic), while the fluorine atoms are electron-rich (nucleophilic). This allows the CF3 group to participate in a variety of electrostatic interactions:

-

Dipole-Dipole Interactions : The CF3 group can align with polar residues or peptide backbone carbonyls in the protein binding site.

-

Orthogonal Multipolar Interactions : The CF3 group can interact favorably with aromatic residues like phenylalanine, tyrosine, and tryptophan through non-covalent interactions between the electron-rich fluorine atoms and the electron-poor edges of the aromatic ring.

-

Amphiphilic Nature : Research has shown that the CF3 group is not purely a passive entity. It can act as both an electrophile and a nucleophile in noncovalent bonds.[7] This dual nature allows it to form stabilizing interactions with both electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., amide protons) centers in a protein.[7]

Role as a Hydrogen Bond Acceptor Mimic

While the fluorine atoms in a CF3 group are weak hydrogen bond acceptors, the group as a whole is often considered a "lipophilic hydrogen bond acceptor mimic."[3] It can occupy space and create electrostatic potential surfaces similar to traditional hydrogen bond acceptors without the energetic penalty of desolvating a strong acceptor. In some contexts, the strong electron-withdrawing nature of the CF3 group can enhance the hydrogen-bonding capability of adjacent donor groups on the ligand.[8][9]

Case Studies: The CF3 Group in Action

The strategic placement of a CF3 group has been critical to the success of numerous FDA-approved drugs.

Celecoxib (B62257) (Celebrex): Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][10] The COX-2 active site has a larger, more flexible binding pocket compared to the related COX-1 enzyme.[10] The CF3 group on celecoxib is crucial for its selectivity and potency.[11] It occupies a specific hydrophobic side pocket within the COX-2 active site, an interaction not possible in the smaller COX-1 site. This precise steric and hydrophobic fit is a key determinant of its ~30-fold greater selectivity for COX-2 over COX-1, which reduces gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

Fluoxetine (Prozac): Enhancing Serotonin (B10506) Reuptake Inhibition

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[13][14] Its mechanism involves blocking the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[14] The drug contains a trifluoromethylphenyl group, which is essential for its high-affinity binding and potency.[4] SAR studies have shown that the inclusion of the CF3 group at the para-position of the phenoxy ring increases the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[4][15] This enhancement is attributed to the CF3 group's strong electron-withdrawing nature and its ability to form favorable interactions within the transporter's binding site.

Bicalutamide (B1683754) (Casodex): Potent Androgen Receptor Antagonism

Bicalutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer.[16][17] It functions as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[17][18] The R-enantiomer of bicalutamide, which contains a trifluoromethylphenyl nitrile moiety, is the active form and possesses a significantly higher binding affinity for the AR than the S-isomer.[8][19] The CF3 group is critical for this high-affinity interaction, contributing to the overall binding energy that allows it to effectively compete with endogenous androgens.[13][18]

Quantitative Analysis of CF3-Mediated Interactions

The impact of the trifluoromethyl group on binding affinity is best illustrated through quantitative data. The following tables summarize key binding parameters for the discussed case-study drugs.

| Drug | Target | Parameter | Value | Notes |

| Celecoxib | Cyclooxygenase-2 (COX-2) | IC50 | 40 nM[20] | The CF3 group provides superior selectivity and potency by fitting into a hydrophobic side pocket of COX-2.[11] |

| Cyclooxygenase-1 (COX-1) | Selectivity | ~30-fold less potent vs. COX-2[12] | The smaller active site of COX-1 does not favorably accommodate the CF3-containing ligand. | |

| Fluoxetine | Serotonin Transporter (SERT) | Potency Increase | 6-fold[4][15] | Potency compared to the non-fluorinated analog. The CF3 group is critical for high-affinity interaction. |

| Nav1.5 Sodium Channel | IC50 | 39 µM[21][22] | Demonstrates off-target activity where the CF3 group also contributes to binding. | |

| Bicalutamide | Androgen Receptor (AR) | IC50 | 160 nM[18] | For the active (R)-enantiomer. |

| Androgen Receptor (AR) | Relative Affinity | 2-4x higher than hydroxyflutamide[13] | Demonstrates improved potency over a first-generation nonsteroidal antiandrogen. | |

| Mutant AR (W741L) | Binding Affinity | 2-fold increase[19] | Shows how the CF3 group can interact differently with mutant forms of the target protein. |

Key Experimental Protocols for Characterization

Characterizing the interactions of trifluoromethylated compounds with proteins requires a suite of biophysical and structural techniques.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful, background-free method to study fluorinated ligands and their interactions with proteins.[3]

-

Objective : To detect binding and quantify binding affinity (Kd) of a CF3-containing ligand to a target protein.

-

Principle : The ¹⁹F chemical shift is highly sensitive to the local environment. Upon binding to a protein, the ¹⁹F signal of the ligand will experience a change in chemical shift and/or line broadening.[23]

-

Methodology (Ligand-Observed) :

-

Sample Preparation :

-

Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.[3]

-

Prepare a high-concentration stock of the CF3-containing ligand in the same buffer (or in DMSO-d₆, ensuring the final DMSO concentration is low and consistent).

-

-

Titration :

-

Acquire a reference 1D ¹⁹F NMR spectrum of the ligand alone.

-

Acquire a series of 1D ¹⁹F NMR spectra of the protein sample while titrating in increasing concentrations of the ligand.

-

-

Data Acquisition :

-

Spectrometer : 400 MHz or higher, equipped with a fluorine-capable probe.

-

Pulse Program : Standard 1D pulse-acquire, often with ¹H decoupling.

-

Parameters : Sweep width centered on the expected CF3 signal (~-60 to -80 ppm), relaxation delay of 3-5 seconds, and a sufficient number of scans (1024-4096) to achieve a good signal-to-noise ratio.[3]

-

-

Data Analysis :

-

Process spectra using software like TopSpin or Mnova.

-

Monitor the change in the ¹⁹F chemical shift (Δδ) as a function of ligand concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).[24]

-

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd, and stoichiometry n).[11][25]

-

Objective : To determine the binding affinity, stoichiometry, and thermodynamic parameters of a protein-ligand interaction.

-

Principle : A solution of the ligand is titrated into a solution of the protein in the calorimeter cell. The heat change upon each injection is measured, generating a binding isotherm.[26]

-

Methodology :

-

Sample Preparation :

-

Crucial Step : Both protein and ligand solutions must be in an identical, well-matched buffer to minimize heats of dilution.[27] Dialyze the protein against the final buffer and use the dialysate to dissolve the ligand.

-

Degas all solutions thoroughly before loading to prevent air bubbles.

-

Concentrations : Protein concentration in the cell is typically 10-50 µM. Ligand concentration in the syringe should be 10-20 times higher than the protein concentration for 1:1 binding.[27][28]

-

-

Experimental Setup :

-

Load the protein solution into the sample cell (~300 µL) and the ligand solution into the injection syringe (~100 µL).[27]

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Set up an injection series (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL).

-

-

Data Acquisition :

-

Perform an initial control titration of ligand into buffer to determine the heat of dilution.

-

Run the protein-ligand titration experiment.

-

-

Data Analysis :

-

Integrate the peaks from the raw thermogram to determine the heat change per injection.

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the manufacturer's software to determine Kd, n, and ΔH. ΔG and TΔS are then calculated automatically.

-

-

X-Ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and atomic-level interactions.[29]

-

Objective : To visualize the binding orientation of a CF3-containing ligand within the protein's active site.

-

Principle : X-rays are diffracted by a crystal of the protein-ligand complex. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.

-

Methodology (Co-crystallization) :

-

Complex Formation : Incubate the purified protein with a 5- to 10-fold molar excess of the ligand for several hours to ensure complex formation.[30]

-

Crystallization Screening : Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that produce high-quality crystals of the complex.

-

Crystal Harvesting and Cryo-protection :

-

Carefully remove a crystal from the drop using a nylon loop.

-

Briefly transfer the crystal to a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice crystal formation.

-

Flash-cool the crystal in liquid nitrogen.

-

-

Data Collection :

-

Mount the frozen crystal on a goniometer in an X-ray beamline (e.g., at a synchrotron source).

-

Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement :

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem, often using molecular replacement if a structure of the apo-protein is available.

-

Build the atomic model of the protein and ligand into the resulting electron density map and refine the model to achieve the best fit with the experimental data.

-

-

Mass Spectrometry for Covalent Modification

Mass spectrometry (MS) is used to identify the specific amino acid residues that have been covalently modified by a reactive CF3-containing compound or labeling reagent.

-

Objective : To map the site(s) of trifluoromethylation on a target protein.

-

Principle : The protein is digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the CF3 group allows for the identification of modified peptides, and fragmentation spectra (MS/MS) pinpoint the exact modified residue.[16]

-

Methodology :

-

Sample Preparation :

-

React the protein with the trifluoromethylating agent.

-

Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).

-

-

Proteolytic Digestion : Digest the protein into peptides using a specific protease, most commonly trypsin, overnight at 37°C.

-

LC-MS/MS Analysis :

-

Separate the peptide mixture using reverse-phase liquid chromatography coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap).

-

The mass spectrometer acquires survey scans (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides, followed by fragmentation scans (MS2 or MS/MS) of selected precursor ions.[7]

-

-

Data Analysis :

-

Use a database search algorithm (e.g., MaxQuant, Sequest) to match the experimental MS/MS spectra against a theoretical database of peptides from the target protein.

-

Specify the trifluoromethylation as a variable modification (e.g., a mass shift of +68.0 Da on tryptophan, tyrosine, or histidine).

-

The software will identify the modified peptides and provide a localization score indicating the confidence of the modification site assignment.[16]

-

-

Visualizations

Interaction Modes of the Trifluoromethyl Group

Caption: Interaction modes of a CF3 group with various amino acid residues.

Experimental Workflow for Ligand Characterization

Caption: Workflow for characterizing a CF3-ligand's interaction with a protein.

Simplified Mechanism of Celecoxib Action

Caption: Simplified pathway showing Celecoxib's inhibition of the COX-2 enzyme.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. msf.ucsf.edu [msf.ucsf.edu]

- 15. go.drugbank.com [go.drugbank.com]

- 16. apexbt.com [apexbt.com]

- 17. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Fluoxetine Blocks Nav1.5 Channels via a Mechanism Similar to That of Class 1 Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluoxetine blocks Nav1.5 channels via a mechanism similar to that of class 1 antiarrhythmics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 27. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 29. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Toxicological Profile of Fluorinated Amino Acids in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and chemical biology. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and biological activity of peptides and proteins. Consequently, fluorinated amino acids are integral to the design of novel therapeutics, from enzyme inhibitors to imaging agents. However, the introduction of these unnatural amino acids into biological systems is not without consequence. Understanding their toxicological profile at the cellular level is paramount for their safe and effective application. This technical guide provides a comprehensive overview of the toxicological effects of fluorinated amino acids in cell culture, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Toxicological Mechanisms

The cellular toxicity of fluorinated amino acids is multifaceted and highly dependent on the specific amino acid, the degree and position of fluorination, and the cell type. Several key mechanisms have been elucidated:

-

Lethal Synthesis: This is a classic mechanism of toxicity, most notably demonstrated by fluoroacetate. In this process, the cell's metabolic machinery converts the fluorinated analog into a toxic metabolite. Fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[1][2] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle, leading to a shutdown of cellular respiration, ATP depletion, and cell death.[2][3][4]

-

Misincorporation into Proteins: Fluorinated analogs of natural amino acids can be mistakenly recognized by aminoacyl-tRNA synthetases and incorporated into nascent polypeptide chains.[5] This can lead to the production of dysfunctional proteins with altered structure, stability, and function. The accumulation of misfolded proteins can trigger cellular stress responses, such as the unfolded protein response (UPR), and ultimately lead to apoptosis.[5][6][7] For example, p-fluorophenylalanine (p-FPA) has been shown to be misincorporated into bacterial proteins, inhibiting cell growth.[5]

-

Enzyme Inhibition: Some fluorinated amino acids can act as direct inhibitors of specific enzymes. Their structural similarity to the natural substrate allows them to bind to the active site, but the presence of fluorine can alter their reactivity or lead to the formation of a stable, inhibitory complex.[8][9]

-

Induction of Apoptosis: Many fluorinated amino acids induce programmed cell death, or apoptosis. This can be triggered by a variety of upstream signals, including metabolic stress, ER stress, and DNA damage.[2][10] The apoptotic cascade often involves the activation of a family of proteases called caspases, which execute the dismantling of the cell.[1][11][12]

-

Oxidative Stress: The presence of fluorinated compounds can lead to an imbalance in the cellular redox state, resulting in oxidative stress.[13][14][15] This is characterized by an increase in reactive oxygen species (ROS), which can damage lipids, proteins, and DNA, contributing to cytotoxicity.

Quantitative Toxicological Data

The following tables summarize the 50% inhibitory concentration (IC50) values for various fluorinated compounds in different cell lines. These values provide a quantitative measure of cytotoxicity and are essential for comparing the toxic potential of different compounds.

Table 1: IC50 Values of Fluorinated Amino Acid Analogs and Related Compounds

| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |

| L-p-Fluorophenylalanine | MCF-7 (Human Breast Cancer) | 3-15 | - | [16] |

| L-4-Fluorotryptophan | MCF-7 (Human Breast Cancer) | 3-15 | - | [16] |

| L-6-Fluorotryptophan | MCF-7 (Human Breast Cancer) | 3-15 | - | [16] |

| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Human Lung Carcinoma) | 0.64 | - | [5] |

| Fluorinated Aminophenylhydrazine (Compound 5) | A549 (Human Lung Carcinoma) | - (PI: 4.95) | - | [5] |

| Acetylated 3-fluoro-D-GlcNAc | A2780 (Human Ovarian Cancer) | 84 | 24 h | [3] |

| Acetylated 4-fluoro-D-GlcNAc | A2780 (Human Ovarian Cancer) | 78 | 24 h | [3] |

| 1-O-deacetylated 3-fluoro-D-galactosamine | PC-3 (Human Prostate Cancer) | 28 | 24 h | [3] |

| 1-O-deacetylated 4-fluoro-D-galactosamine | PC-3 (Human Prostate Cancer) | 54 | 24 h | [3] |

| Acylated fluorinated GalNAc hemiacetal | MDA-MB-231 (Triple Negative Breast Cancer) | 20 | - | [17] |

| Non-fluorinated acetylated GalNAc hemiacetal | MDA-MB-231 (Triple Negative Breast Cancer) | 414 | - | [17] |

Table 2: IC50 Values of Other Fluorinated Compounds for Comparison

| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |

| 6:2 Cl-PFESA | HL-7702 (Human Liver) | > PFOA/PFOS | - | [18] |

| HFPO trimer acid (HFPO-TA) | HL-7702 (Human Liver) | > PFOA/PFOS | - | [18] |

| HFPO tetramer acid (HFPO-TeA) | HL-7702 (Human Liver) | > PFOA/PFOS | - | [18] |

| 6:2 FTSA | HL-7702 (Human Liver) | > PFOA/PFOS | - | [18] |

| Fluorinated 1,4-naphthoquinone (B94277) (Compound 15) | RPMI, MCF, HEP (Tumor cells) | 2.3 | - | [19] |

| Fluorinated 1,4-naphthoquinone (Compound 13) | RPMI, MCF, HEP (Tumor cells) | 2.2 | - | [19] |

| Fluorinated 1,4-naphthoquinone (Compound 16) | RPMI, MCF, HEP (Tumor cells) | 2.1 | - | [19] |

Signaling Pathways and Mechanisms of Toxicity

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and mechanisms involved in the toxicity of fluorinated amino acids.

Mechanism of Fluoroacetate Toxicity via the Krebs Cycle

General Apoptosis Signaling Pathways Activated by Fluorinated Amino Acids

Experimental Protocols for Toxicological Assessment

Accurate and reproducible assessment of cytotoxicity is crucial. The following are detailed protocols for key in vitro assays.

Experimental Workflow for In Vitro Cytotoxicity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[19][20][21] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the fluorinated amino acid. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19][22]

-

Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[6][23] The amount of LDH activity in the supernatant is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare three sets of controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium alone (background).

-

Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a small aliquot (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[23]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD+). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Signal Detection: The reaction produces NADH, which then reduces a probe to a colored (colorimetric) or fluorescent (fluorometric) product.[6][12] Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Subtract the background reading from all values. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Flow Cytometry for Apoptosis Detection (Annexin V and Propidium Iodide Staining)

Principle: This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[24] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the fluorinated amino acid for the desired time.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the fluorochromes with the appropriate lasers and collect the emission signals.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The toxicological profile of fluorinated amino acids in cell culture is complex and context-dependent. Mechanisms ranging from metabolic disruption to protein misincorporation and the induction of apoptosis contribute to their cytotoxic effects. A thorough understanding of these mechanisms, coupled with robust quantitative assessment using standardized in vitro assays, is essential for the rational design and safe application of these powerful molecules in drug discovery and biotechnology. This guide provides a foundational framework for researchers to investigate the cellular toxicology of novel fluorinated amino acids and to advance their development as next-generation therapeutics and biological probes.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluoride induces endoplasmic reticulum stress in ameloblasts responsible for dental enamel formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoride Induces Endoplasmic Reticulum Stress and Inhibits Protein Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoride induces endoplasmic reticulum stress and inhibits protein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoride-induced oxidative stress in three-dimensional culture of OS732 cells and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Role of Fluoride on Free Radical Generation and Oxidative Stress in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]

- 18. Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. nuvisan.com [nuvisan.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Fluorine Advantage: A Technical Guide to 4-(Trifluoromethyl)-L-phenylalanine in Protein Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into proteins has emerged as a powerful tool in protein engineering and drug discovery. Among these, 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe), a fluorinated analog of phenylalanine, has garnered significant attention. Its unique electronic properties, conferred by the trifluoromethyl group, make it an invaluable probe for dissecting protein structure, function, and dynamics. This in-depth technical guide explores the core applications of tfm-Phe in protein design, providing a comprehensive overview of its utility, methodologies for its incorporation, and its impact on protein biophysics.

Core Applications of this compound

The primary application of tfm-Phe in protein design is its use as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The fluorine nucleus possesses favorable NMR properties, including a high gyromagnetic ratio and a large chemical shift anisotropy, making it highly sensitive to its local environment. As proteins typically lack fluorine, the ¹⁹F signal from an incorporated tfm-Phe residue provides a clean and specific window into the protein's structure and behavior at that site.

Key applications include:

-

Monitoring Conformational Changes: The ¹⁹F NMR chemical shift of tfm-Phe is exquisitely sensitive to changes in its surrounding environment. This allows researchers to track subtle conformational changes in a protein upon ligand binding, protein-protein interaction, or changes in experimental conditions.[3]

-

Characterizing Protein-Ligand Interactions: The binding of a substrate, inhibitor, or cofactor near a tfm-Phe residue will perturb its local electronic environment, resulting in a change in the ¹⁹F NMR signal. This can be used to confirm binding, determine binding affinities, and probe the mechanism of interaction.[1]

-

Studying Protein Dynamics and Folding: The relaxation parameters of the ¹⁹F nucleus can provide information about the dynamics of the protein backbone and side chains at the site of incorporation. This is valuable for understanding protein flexibility, folding pathways, and allosteric regulation.

-

Enhancing Protein Stability: The trifluoromethyl group is highly hydrophobic and electron-withdrawing. In some cases, the incorporation of tfm-Phe can enhance protein stability through favorable hydrophobic or electrostatic interactions within the protein core or at protein-protein interfaces.

Quantitative Data on the Effects of this compound

Protein Stability

The change in melting temperature (ΔTm) is a common metric for assessing the impact of a mutation on protein stability. A positive ΔTm indicates stabilization, while a negative value suggests destabilization.

| Protein | Site of Incorporation | Wild-Type Residue | ΔTm (°C) | Reference |

| E. coli Transketolase | K316 | Lysine | +7.5 | [4] |

Protein-Ligand Binding Affinity

Isothermal titration calorimetry (ITC) is the gold standard for measuring the dissociation constant (Kd), which quantifies the affinity of a protein for a ligand.

| Protein | Ligand | Kd (Wild-Type) | Kd (with tfm-Phe) | Fold Change |

| Data not available in searched literature |

Enzyme Kinetics

The catalytic efficiency of an enzyme is often assessed by measuring the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Substrate | Km (Wild-Type) | Km (with tfm-Phe) | kcat (Wild-Type) | kcat (with tfm-Phe) | kcat/Km (Wild-Type) | kcat/Km (with tfm-Phe) |

| Data not available in searched literature |

Experimental Protocols

Site-Specific Incorporation of this compound

The most common method for the site-specific incorporation of tfm-Phe into proteins in Escherichia coli is the amber suppression technology.[1][2] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for tfm-Phe and recognizes the amber stop codon (UAG).

1. Plasmid Preparation:

-

A plasmid encoding the protein of interest with an amber (TAG) codon at the desired site of incorporation.

-

A second plasmid (e.g., pEVOL) encoding the engineered aminoacyl-tRNA synthetase specific for tfm-Phe and its cognate suppressor tRNA.

2. Transformation:

-

Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Select for transformants on agar (B569324) plates containing the appropriate antibiotics for both plasmids.

3. Protein Expression:

-

Inoculate a starter culture in a suitable medium (e.g., LB) with the appropriate antibiotics and grow overnight.

-

The next day, dilute the starter culture into a larger volume of expression medium (e.g., minimal medium or autoinduction medium) containing the antibiotics and this compound (typically 1-2 mM).

-

Grow the culture at 37°C to an OD₆₀₀ of ~0.6-0.8.

-

Induce protein expression with IPTG and, if using the pEVOL plasmid, L-arabinose.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.

4. Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.

1. Reagents and Equipment:

-

Purified protein (typically 2-10 µM final concentration).

-

SYPRO Orange dye (e.g., from a 5000x stock).

-

96-well PCR plates.

-

Real-time PCR instrument with a thermal melting curve analysis module.

2. Assay Setup:

-

Prepare a master mix containing the protein and SYPRO Orange dye in the desired buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add the compounds or different buffer conditions to be tested to the appropriate wells.

-

Seal the plate.

3. Data Acquisition:

-

Place the plate in the real-time PCR instrument.

-

Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

4. Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the reference condition from the Tm of the experimental condition.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

1. Sample Preparation:

-

Dialyze the purified protein and the ligand into the same buffer to minimize heats of dilution.

-

Determine the accurate concentrations of the protein and ligand.

-

The protein is typically placed in the sample cell at a concentration 10-50 times the expected Kd.

-

The ligand is loaded into the injection syringe at a concentration 10-20 times that of the protein.

2. ITC Experiment:

-

Equilibrate the instrument at the desired temperature.

-

Load the protein solution into the sample cell and the ligand solution into the syringe.

-

Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

The instrument measures the heat change associated with each injection.

3. Data Analysis:

-

Integrate the heat peaks from each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Mandatory Visualizations

Caption: Experimental workflow for site-specific incorporation of this compound.

Caption: Probing ligand binding using ¹⁹F NMR of a tfm-Phe labeled protein.

References

- 1. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 4-(Trifluoromethyl)-L-phenylalanine into Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid 4-(Trifluoromethyl)-L-phenylalanine (TfmF) into proteins. This technology is a powerful tool for protein engineering and drug development, enabling the introduction of a unique biophysical probe for various applications, most notably for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) expands the chemical diversity of proteins beyond the canonical 20 amino acids. This is typically achieved through the amber stop codon (UAG) suppression methodology. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the expression host, which recognizes the UAG codon and incorporates the desired ncAA at that specific site.

This compound is a particularly valuable ncAA due to the trifluoromethyl group, which serves as a sensitive reporter for ¹⁹F NMR studies. This allows for the investigation of protein structure, dynamics, and interactions with high precision and minimal perturbation to the native protein structure. Applications include monitoring protein conformational changes, studying protein-ligand interactions, and in vivo protein analysis.[1][2]

Quantitative Data

The efficiency of TfmF incorporation and the yield of the modified protein can vary depending on the expression system, the specific protein, and the site of incorporation. The following tables summarize available quantitative data for TfmF and other fluorinated phenylalanine analogs.

Table 1: Protein Yield with Site-Specific Incorporation of Fluorinated Phenylalanine Analogs

| Expression System | Protein | Fluorinated Amino Acid | Yield | Reference |

| E. coli (Cell-Free) | Elastin-like protein (ELP) | Multiple ncAA incorporations | ~100 mg/L | [3] |

| E. coli (Cell-Free) | sfGFP | p-propargyloxy-l-phenylalanine | 3.18 mg/mL | [4] |

| E. coli (Cell-Free) | sfGFP | p-azyl-phenylalanine | 2.87 mg/mL | [4] |

| Mammalian (HEK 293T) | sfGFP | Penta-fluoro phenylalanine | 34 µg/g cell pellet | [5] |

Table 2: Effects of this compound Incorporation on Protein Properties

| Protein | Property Measured | Effect of TfmF Incorporation | Reference |

| E. coli Transketolase | Thermal Stability (Tm) | 7.5 °C increase | [6][7] |

| Various proteins | ¹⁹F NMR Chemical Shift | Sensitive to local environment, enabling detection of subtle conformational changes | [1][2] |

Table 3: Incorporation Efficiency of Non-Canonical Amino Acids

| Expression System | ncAA | Incorporation Efficiency | Reference |

| E. coli (Cell-Free) | p-acetyl-L-phenylalanine | ≥98% | |

| E. coli (Cell-Free) | General ncAA | Up to 55% | [8] |

| E. coli | General ncAA | High translational efficiency and fidelity | [1][2] |

Experimental Protocols

This section provides a detailed protocol for the site-specific incorporation of TfmF into a target protein expressed in E. coli using the pEVOL plasmid system.

Plasmid Preparation

-

Target Protein Plasmid: The gene of interest should be cloned into a suitable E. coli expression vector (e.g., a pET vector). Introduce an in-frame amber stop codon (TAG) at the desired site for TfmF incorporation using site-directed mutagenesis.

-

pEVOL-TfmF Plasmid: This plasmid encodes the orthogonal aminoacyl-tRNA synthetase specific for TfmF and its cognate suppressor tRNA. The synthetase is typically evolved to specifically recognize TfmF and not any of the canonical amino acids.

Transformation

-

Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the target protein plasmid and the pEVOL-TfmF plasmid.

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) for the pET vector and chloramphenicol (B1208) for the pEVOL plasmid).

-

Incubate the plates overnight at 37°C.

Protein Expression

-

Inoculate a single colony from the plate into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium containing the antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Add this compound to the culture to a final concentration of 1 mM.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Also, add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal synthetase and tRNA from the pEVOL plasmid.

-

Continue to incubate the culture at a reduced temperature, such as 18-20°C, overnight (16-20 hours) with shaking.

Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purify the TfmF-containing protein from the supernatant using an appropriate affinity chromatography method (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

-

Verify the incorporation of TfmF and the purity of the protein using SDS-PAGE and mass spectrometry.

Visualizations

Caption: Experimental workflow for TfmF incorporation.

Caption: Amber stop codon suppression mechanism.

Caption: Probing protein interactions with TfmF.

References

- 1. Protein 19F NMR in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing 4-(Trifluoromethyl)-L-phenylalanine for ¹⁹F NMR Protein Studies

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, spin ½ nature, and high sensitivity—make it an excellent probe for biological systems.[1][2] Since fluorine is virtually absent in proteins, ¹⁹F NMR spectra are free from background signals, enabling clear and unambiguous detection. 4-(Trifluoromethyl)-L-phenylalanine (TFM-Phe) is a particularly advantageous non-canonical amino acid for these studies. Its trifluoromethyl (CF₃) group provides a single, intense resonance, and its rapid rotation leads to favorable relaxation properties, making it suitable for studying even large, high-molecular-weight protein complexes.[3][4][5]

These notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the application of TFM-Phe for ¹⁹F NMR-based protein analysis, including fragment-based screening and the characterization of protein-ligand interactions.

Core Principles and Workflow

Site-specific incorporation of TFM-Phe into a protein of interest allows researchers to place a sensitive ¹⁹F NMR probe at a precise location, such as an active site, an allosteric site, or a protein-protein interface.[6][7] Changes in the local chemical environment of the TFM-Phe residue upon ligand binding, conformational change, or interaction with another protein can be monitored as changes in the ¹⁹F chemical shift, line width, or relaxation parameters.[7][8]

The general workflow for this technique involves genetic engineering to introduce an amber stop codon (TAG) at the desired labeling site, followed by protein expression in the presence of TFM-Phe and an engineered aminoacyl-tRNA synthetase/tRNA pair.[6][9]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of TFM-Phe

This protocol is adapted from established methods for incorporating non-canonical amino acids in E. coli using amber codon suppression.[6][9]

1. Plasmid Preparation:

- Using site-directed mutagenesis, introduce an amber stop codon (TAG) into the gene of your protein of interest (POI) at the desired labeling position within an appropriate expression vector (e.g., pET vector).

- Obtain a compatible plasmid carrying the gene for an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA(CUA) that is specific for TFM-Phe (e.g., pDule-tfmF).[9]

2. Transformation:

- Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with the POI expression plasmid and the aaRS/tRNA plasmid.

- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

- Inoculate a single colony into 50 mL of M9 minimal media containing the required antibiotics and grow overnight at 37°C.

- Use the overnight culture to inoculate 1 L of M9 minimal media in a baffled flask. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.4-0.6.

- Add this compound to a final concentration of 1 mM.[9]